![molecular formula C14H22N2O2S B2582769 1-[(4-Sec-butylphenyl)sulfonyl]piperazine CAS No. 744227-35-8](/img/structure/B2582769.png)
1-[(4-Sec-butylphenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Sec-butylphenyl)sulfonyl]piperazine is a chemical compound with the molecular formula C14H22N2O2S and a molecular weight of 282.40 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a piperazine ring substituted with a 4-sec-butylphenylsulfonyl group .
Preparation Methods
The synthesis of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine typically involves the reaction of piperazine with 4-sec-butylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
Piperazine+4-sec-butylbenzenesulfonyl chloride→this compound+HCl
Chemical Reactions Analysis
1-[(4-Sec-butylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group, depending on the reducing agent used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Sec-butylphenyl)sulfonyl]piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is utilized in proteomics research to study protein interactions and functions.
Medicine: While not intended for diagnostic or therapeutic use, it serves as a research tool in the development of new pharmaceuticals.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Sec-butylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as proteins or enzymes, in biological systems. The sulfonyl group can form strong interactions with amino acid residues, influencing the activity and function of the target proteins . The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
1-[(4-Sec-butylphenyl)sulfonyl]piperazine can be compared with other sulfonyl-substituted piperazines, such as:
1-[(4-Methylphenyl)sulfonyl]piperazine: Similar structure but with a methyl group instead of a sec-butyl group.
1-[(4-Ethylphenyl)sulfonyl]piperazine: Contains an ethyl group instead of a sec-butyl group.
1-[(4-Isopropylphenyl)sulfonyl]piperazine: Features an isopropyl group instead of a sec-butyl group.
The uniqueness of this compound lies in its specific sec-butyl substitution, which can influence its chemical reactivity and interactions with biological targets .
Properties
IUPAC Name |
1-(4-butan-2-ylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-3-12(2)13-4-6-14(7-5-13)19(17,18)16-10-8-15-9-11-16/h4-7,12,15H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJIWGHMZOHUCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
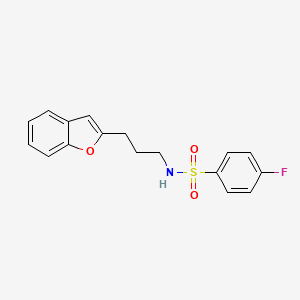
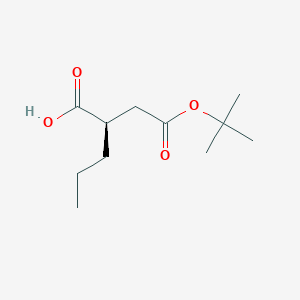
![Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride](/img/structure/B2582689.png)
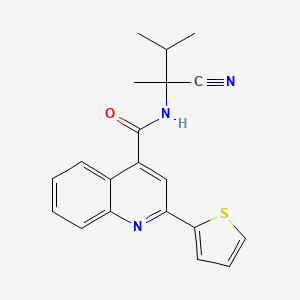
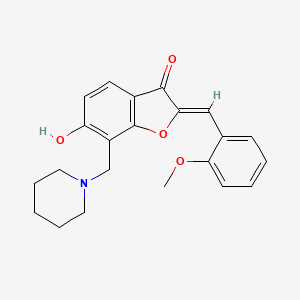
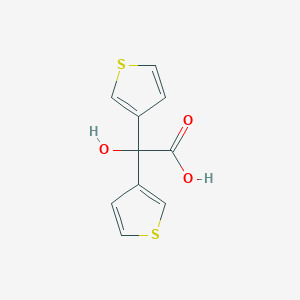
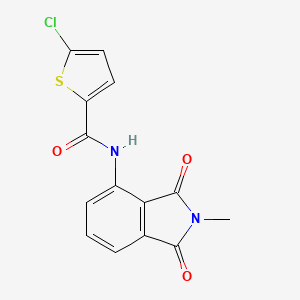
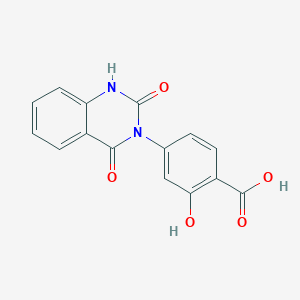
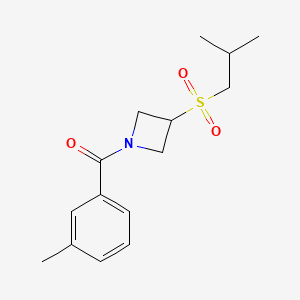
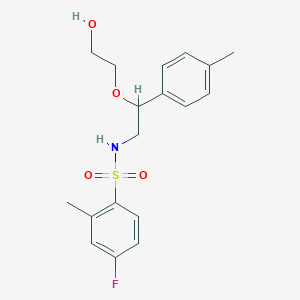
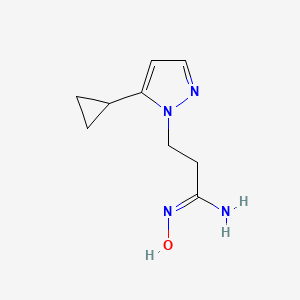

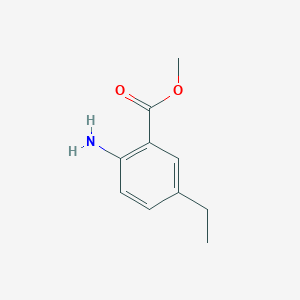
![6-chloro-3-(5-{[(furan-2-yl)methyl]amino}-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one](/img/structure/B2582708.png)
